molecular formula C6H8ClNO B13709650 5-Methylpyridin-3-ol hydrochloride CAS No. 5424-41-9

5-Methylpyridin-3-ol hydrochloride

Katalognummer: B13709650
CAS-Nummer: 5424-41-9
Molekulargewicht: 145.59 g/mol
InChI-Schlüssel: ADAJVSVKEQGUMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylpyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 5-Methylpyridin-3-ol hydrochloride involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which reacts with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methylpyridin-3-ol hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Eigenschaften

CAS-Nummer

5424-41-9

Molekularformel

C6H8ClNO

Molekulargewicht

145.59 g/mol

IUPAC-Name

5-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C6H7NO.ClH/c1-5-2-6(8)4-7-3-5;/h2-4,8H,1H3;1H

InChI-Schlüssel

ADAJVSVKEQGUMR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.